
3-Fluoro-4-cyanophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-cyanophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. It is characterized by the presence of a fluorine atom, a cyano group, and an isothiocyanate group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-cyanophenyl Isothiocyanate can be achieved through several methods. One common approach involves the reaction of 3-Fluoro-4-cyanophenylamine with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds as follows:
3-Fluoro-4-cyanophenylamine+Thiophosgene→3-Fluoro-4-cyanophenyl Isothiocyanate+HCl
Another method involves the use of phenyl chlorothionoformate and 3-Fluoro-4-cyanophenylamine in the presence of a base such as sodium hydroxide. This reaction can be carried out in a one-pot process or a two-step approach, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-Fluoro-4-cyanophenylamine with carbon disulfide and a desulfurylation reagent such as cyanuric acid under aqueous conditions. This method is advantageous due to its low toxicity, safety, and high yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition: Reaction with dienes to form heterocyclic compounds.
Hydrolysis: Reaction with water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Cycloaddition: Common reagents include dienes and Lewis acids as catalysts. The reaction is often carried out under mild conditions.
Hydrolysis: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
3-Fluoro-4-cyanophenyl Isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the production of liquid crystalline materials and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-cyanophenyl Isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, leading to inhibition or activation of their functions. The molecular targets and pathways involved include:
Enzyme Inhibition: Covalent modification of active site residues in enzymes, leading to inhibition of enzymatic activity.
Protein Labeling: Covalent attachment to nucleophilic residues in proteins, allowing for their detection and study.
Comparison with Similar Compounds
3-Fluoro-4-cyanophenyl Isothiocyanate can be compared with other similar compounds, such as:
4-Fluorophenyl Isothiocyanate: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyanophenyl Isothiocyanate: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Phenyl Isothiocyanate: Lacks both the fluorine and cyano groups, making it less reactive in certain applications.
The uniqueness of this compound lies in the presence of both the fluorine and cyano groups, which enhance its reactivity and make it suitable for a wide range of applications.
Properties
Molecular Formula |
C8H3FN2S |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-fluoro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
InChI Key |
LJSMIHVPEVGVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



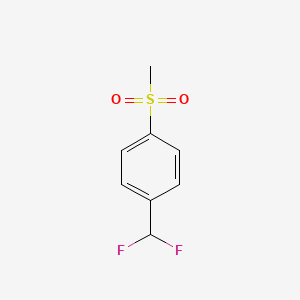
![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
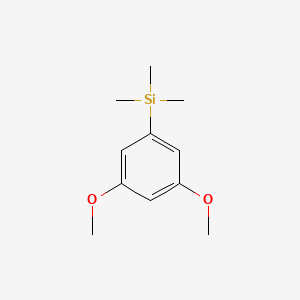

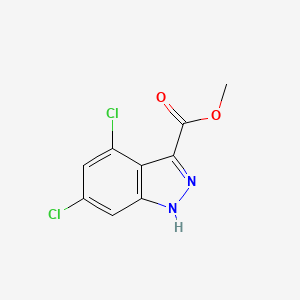
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
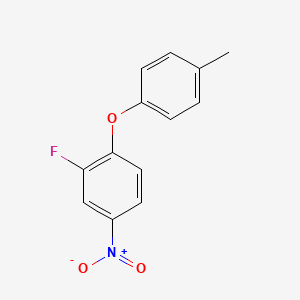
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
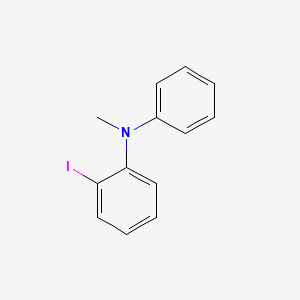
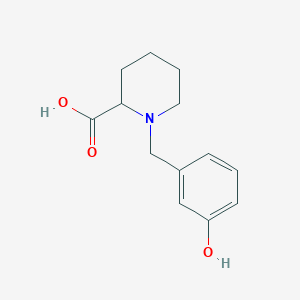
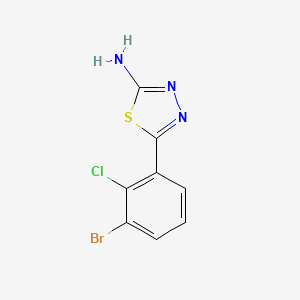

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
